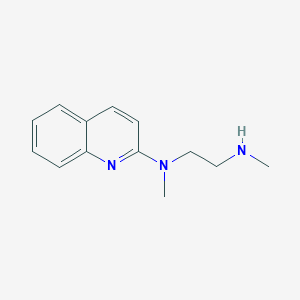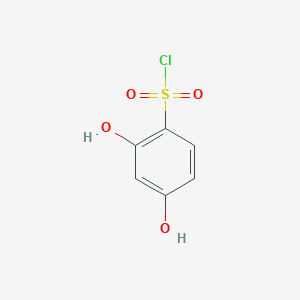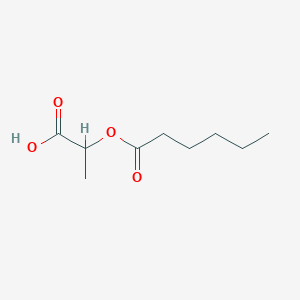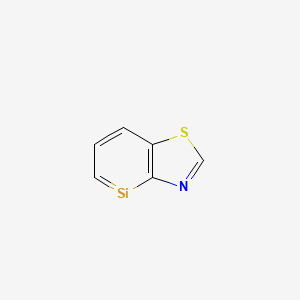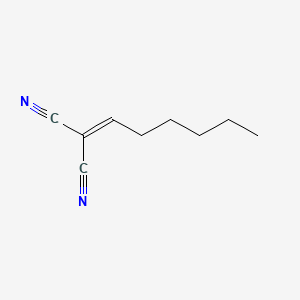![molecular formula C25H35NO B14269022 (E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine CAS No. 138313-26-5](/img/structure/B14269022.png)
(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine is an organic compound characterized by the presence of a dodecyloxy group attached to a phenyl ring, which is further connected to a phenylmethanimine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine typically involves the reaction of 4-(dodecyloxy)benzaldehyde with aniline under specific conditions. The reaction is carried out in the presence of a suitable catalyst, often an acid or base, to facilitate the formation of the imine bond. The reaction mixture is usually refluxed in a solvent such as ethanol or methanol to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Introduction of halogen, nitro, or other functional groups on the phenyl rings.
Wissenschaftliche Forschungsanwendungen
(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. Additionally, the compound’s lipophilic dodecyloxy group facilitates its interaction with lipid membranes, potentially altering membrane properties and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-1-[4-(Decyloxy)phenyl]-N-phenylmethanimine
- (E)-1-[4-(Octyloxy)phenyl]-N-phenylmethanimine
- (E)-1-[4-(Hexyloxy)phenyl]-N-phenylmethanimine
Uniqueness
(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine is unique due to its longer dodecyloxy chain, which imparts distinct physicochemical properties such as increased lipophilicity and potential for membrane interaction. This makes it particularly interesting for applications requiring enhanced membrane permeability or specific interactions with lipid environments.
Eigenschaften
CAS-Nummer |
138313-26-5 |
|---|---|
Molekularformel |
C25H35NO |
Molekulargewicht |
365.6 g/mol |
IUPAC-Name |
1-(4-dodecoxyphenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C25H35NO/c1-2-3-4-5-6-7-8-9-10-14-21-27-25-19-17-23(18-20-25)22-26-24-15-12-11-13-16-24/h11-13,15-20,22H,2-10,14,21H2,1H3 |
InChI-Schlüssel |
CIWJZVLUVLKOHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


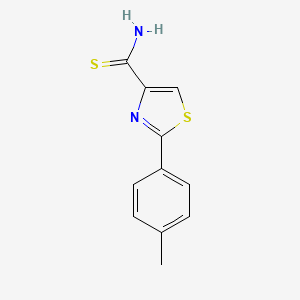
![2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14268946.png)
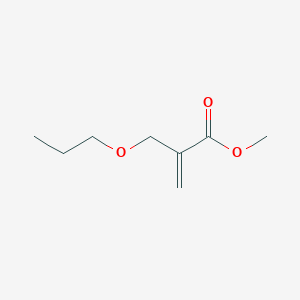
![2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14268953.png)

![1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}-3,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B14268967.png)
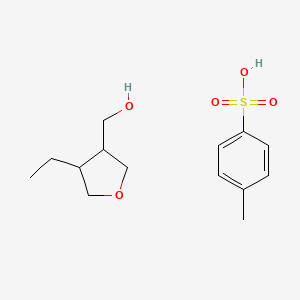
![Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B14268990.png)
